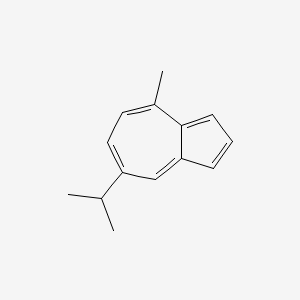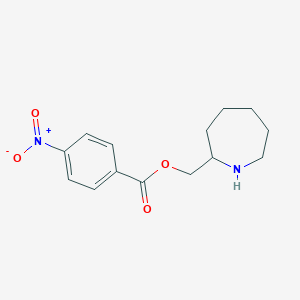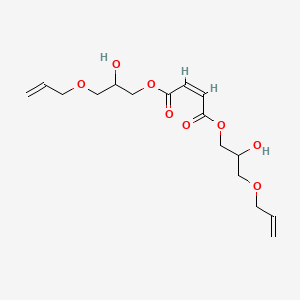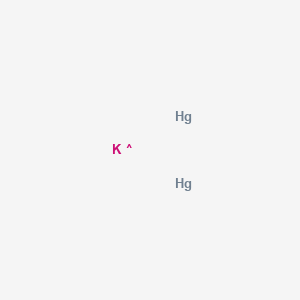
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of methoxy groups at positions 7 and 9 and a ketone group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable phenanthrene derivative.
Methoxylation: Introduction of methoxy groups at positions 7 and 9 using methanol and a catalyst such as sulfuric acid.
Reduction: Reduction of the phenanthrene to a dihydrophenanthrene using hydrogen gas and a palladium catalyst.
Oxidation: Introduction of the ketone group at position 1 using an oxidizing agent like chromium trioxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenanthrenes.
Scientific Research Applications
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phenanthrene derivatives.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various pathways. The methoxy and ketone groups could play roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without methoxy or ketone groups.
1,2-Dimethoxyphenanthrene: Similar but with methoxy groups at different positions.
Phenanthrenequinone: An oxidized derivative.
Uniqueness
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
6147-83-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
7,9-dimethoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-18-10-6-7-12-11-4-3-5-15(17)13(11)9-16(19-2)14(12)8-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
XWOUAPQESWSMBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C3C(=C2C=C1)CCCC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)







![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)





